Diethyl 2,4-dichlorobenzylphosphonate
Overview
Description
Diethyl 2,4-dichlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15Cl2O3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,4-dichlorobenzylphosphonate can be synthesized through the reaction of diethyl phosphite with 2,4-dichlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The benzyl group can be reduced to form the corresponding diethyl 2,4-dichlorophenylmethanephosphonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of diethyl 2,4-dichlorobenzylaminephosphonate or diethyl 2,4-dichlorobenzylthiophosphonate.
Oxidation: Formation of diethyl 2,4-dichlorobenzylphosphonic acid.
Reduction: Formation of diethyl 2,4-dichlorophenylmethanephosphonate.
Scientific Research Applications
Diethyl 2,4-dichlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the preparation of flame retardants and plasticizers for polymers.
Biological Studies: The compound can be used to study the effects of organophosphorus compounds on enzyme activity and cellular processes.
Mechanism of Action
The mechanism of action of diethyl 2,4-dichlorobenzylphosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Diethyl benzylphosphonate: Lacks the chlorine substituents and has different reactivity and biological activity.
Diethyl 2-chlorobenzylphosphonate: Contains a single chlorine atom, leading to different chemical and biological properties.
Diethyl 4-chlorobenzylphosphonate: Chlorine substitution at the 4 position only, affecting its reactivity and applications.
Uniqueness: Diethyl 2,4-dichlorobenzylphosphonate is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated analogs. The dual chlorine substitution can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-1-(diethoxyphosphorylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPCNVJHBAMUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540343 | |
Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57277-24-4 | |
Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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